molecular formula C15H13FO3 B6364897 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1183604-57-0

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6364897
CAS No.: 1183604-57-0
M. Wt: 260.26 g/mol
InChI Key: BIZVWRJIGKSCKY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a 4-methoxy-2-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 2-Fluoro-5-(4-formyl-2-methylphenyl)benzoic acid.

    Reduction: 2-Hydro-5-(4-methoxy-2-methylphenyl)benzoic acid.

    Substitution: 2-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The methoxy and methyl groups can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the 4-methoxy-2-methylphenyl group.

    2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid: Similar structure but with different substitution pattern.

Uniqueness: 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the specific positioning of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(19-2)4-5-12(9)10-3-6-14(16)13(8-10)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZVWRJIGKSCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681246
Record name 4-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183604-57-0
Record name 4-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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